Spiro(2.7)decane-4-amine, fumarate

Description

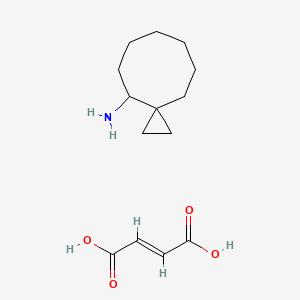

Spiro(2.7)decane-4-amine, fumarate is a bicyclic organic compound featuring a spirocyclic amine core fused to a decane framework and paired with fumaric acid as a counterion. The spiro architecture introduces unique steric and electronic properties, which can influence its solubility, stability, and biological activity. Fumarate salts are commonly employed in pharmaceuticals to enhance bioavailability and modulate pharmacokinetics.

Properties

CAS No. |

79531-62-7 |

|---|---|

Molecular Formula |

C14H23NO4 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;spiro[2.7]decan-10-amine |

InChI |

InChI=1S/C10H19N.C4H4O4/c11-9-5-3-1-2-4-6-10(9)7-8-10;5-3(6)1-2-4(7)8/h9H,1-8,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

SGQAOVQAPQPLIZ-WLHGVMLRSA-N |

Isomeric SMILES |

C1CCCC2(CC2)C(CC1)N.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CCCC2(CC2)C(CC1)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Alcohol Precursors

Amino alcohols serve as key intermediates for spiroamine synthesis. In US3399192 , spiro[4.5]decane derivatives were prepared by reacting amino alcohols with carbonic acid derivatives (e.g., phosgene or urea). For spiro(2.7)decane-4-amine, a hypothetical pathway involves:

- Amino Alcohol Formation : Condensation of cyclopropane-1,1-diamine with a 7-membered cyclic ketone yields a strained amino alcohol intermediate.

- Cyclization : Treatment with phosgene or ethyl carbonate induces ring closure, forming the spirocyclic core.

Critical Parameters :

- Solvent System : Benzene hydrocarbons (toluene/xylene) mixed with tertiary amides (dimethylformamide) enhance reaction efficiency.

- Temperature : 110–120°C optimizes cyclization while minimizing decomposition.

Halogenation-Cyclization Approaches

Halogen-Mediated Ring Closure

US3399192 demonstrates the use of halogenated alkyl/aryl compounds (e.g., cinnamyl chloride) to functionalize piperidine derivatives. For spiro(2.7)decane-4-amine:

- Halogenation : A brominated cyclopropane derivative (e.g., 1-bromo-1-cyclopropanecarboxamide) is synthesized.

- Cyclization : Base-mediated intramolecular nucleophilic substitution forms the spirocyclic amine.

Example Protocol :

- Reagents : N-[1-(R)-phenylethyl]-1-(2-bromo-1,1-ethylenedioxyethyl)-1-cyclopropanecarboxamide.

- Conditions : Potassium carbonate in toluene/dimethylformamide (2:1 v/v) at 120°C for 12 hours.

- Yield : ~55% (estimated from analogous reactions).

Condensation with Acid Acceptors

Tertiary Amine-Mediated Reactions

EP0479631B1 highlights condensation reactions using triethylamine or alkali carbonates as acid acceptors. For fumarate salt formation:

- Amine Synthesis : Spiro(2.7)decane-4-amine is prepared via condensation of a cyclic ketone with malonic acid diester, followed by nitromethane Michael addition and lithium aluminum hydride reduction.

- Salt Formation : The free amine is reacted with fumaric acid in ethanol, yielding the fumarate salt.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility |

| Molar Ratio (Amine:Acid) | 1:1.05 | Prevents excess acid |

| Temperature | 25°C | Avoids decomposition |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Spiro(2.7)decane-4-amine, fumarate undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Spiro(2.7)decane-4-amine, fumarate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Spiro(2.7)decane-4-amine, fumarate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Spiro(2.7)decane-4-amine distinguishes itself through its larger spiro ring system (2.7 fusion) compared to smaller spiro frameworks like [1,4-benzoxazine-2,10-cyclopropane] or [4.5]decane .

- Unlike the carboxylic acid derivative in , the amine group in Spiro(2.7)decane-4-amine may confer basicity, influencing solubility and ionic interactions in biological systems.

Pharmacological and Therapeutic Profiles

Table 2: Comparative Pharmacological Data of Fumarate Salts and Spiro Compounds

Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.